![molecular formula C11H21N3O3S B2489204 N,N-Diethyl-4-prop-2-enoylpiperazine-1-sulfonamide CAS No. 2361642-45-5](/img/structure/B2489204.png)
N,N-Diethyl-4-prop-2-enoylpiperazine-1-sulfonamide
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Overview
Description
Piperazine derivatives are a class of organic compounds containing a piperazine functional group. They have a wide range of applications in medical and pharmaceutical fields due to their diverse biological activities . For example, some piperazine derivatives have been designed and synthesized for their anti-tubercular activity .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be complex and depend on the specific structures of the compounds . Without specific information on “N,N-Diethyl-4-prop-2-enoylpiperazine-1-sulfonamide”, it’s challenging to provide an accurate chemical reactions analysis.properties
IUPAC Name |
N,N-diethyl-4-prop-2-enoylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-4-11(15)12-7-9-14(10-8-12)18(16,17)13(5-2)6-3/h4H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRRXLUNENMLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-prop-2-enoylpiperazine-1-sulfonamide |
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